molecular formula C5H2BrClN4 B566202 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 944903-06-4

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B566202
CAS RN: 944903-06-4
M. Wt: 233.453
InChI Key: HITNWCAUPNRMES-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the linear formula C5H2BrClN4 . It has a molecular weight of 233.45 . This compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is 1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11) . This indicates that the compound contains a pyrazolo[3,4-d]pyrimidine core with bromine and chlorine substituents .


Chemical Reactions Analysis

Pyrimidine derivatives, including 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their anticancer activity . The structure-activity relationship (SAR) of these compounds has been explored, with modifications to the pyrimidine core leading to different biological activities .

Scientific Research Applications

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Future Directions

While specific future directions for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine are not available, research into pyrimidine derivatives continues to be a promising area in the development of new anticancer drugs . Further exploration of the structure-activity relationship (SAR) of these compounds could lead to the discovery of more potent and efficacious anticancer drugs .

properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITNWCAUPNRMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNC(=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681031
Record name 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944903-06-4
Record name 3-Bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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